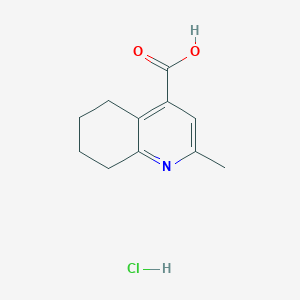

2-Methyl-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride

Descripción

Propiedades

IUPAC Name |

2-methyl-5,6,7,8-tetrahydroquinoline-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-7-6-9(11(13)14)8-4-2-3-5-10(8)12-7;/h6H,2-5H2,1H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFANODIKQIMFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2CCCCC2=N1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with ketones in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.

Análisis De Reacciones Químicas

Types of Reactions: 2-Methyl-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Formation of tetrahydroquinoline derivatives.

Substitution: Formation of alkylated quinoline derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications of 1’-(2-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one

1’-(2-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one is a complex organic compound featuring a spirocyclic structure, incorporating a benzofuran moiety, a piperidine ring, and a fluorobenzoyl group. This compound is utilized in scientific research across various disciplines due to its unique structural features and potential interactions with biological systems.

Applications in Chemistry

1’-(2-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one serves as a building block in the synthesis of more complex molecules, particularly in developing new heterocyclic compounds.

Applications in Biology

Due to its unique structural features, this compound is employed in studying biological pathways and interactions. The benzofuran moiety can interact with enzymes and receptors, modulating their activity. The fluorobenzoyl group enhances the compound’s binding affinity and specificity, while the piperidine ring contributes to its overall stability and bioavailability.

Applications in Industry

1’-(2-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one is used in synthesizing various industrial chemicals and materials, leveraging its reactivity and functional groups.

Mecanismo De Acción

2-Methyl-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride is compared with other similar compounds such as quinoline, tetrahydroquinoline, and other quinoline derivatives. Its uniqueness lies in its specific structural features and biological activities, which distinguish it from other compounds in the quinoline family.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table summarizes key differences between the target compound and its analogs:

*Calculated based on molecular formula.

Key Findings from Comparative Analysis

Impact of Functional Groups: The carboxylic acid hydrochloride in the target compound enhances solubility compared to its methyl ester analog () and non-ionic amine derivative (). This property is critical for formulations requiring aqueous compatibility . The 5-oxo variant () introduces a ketone, which could influence metabolic stability or binding affinity in biological systems due to additional hydrogen-bonding capacity.

Substituent Positioning: Methyl groups at position 2 (target compound) versus position 6 () demonstrate how regiochemistry affects molecular conformation.

Core Heterocycle Differences :

- The pyrimidine-based analog () shares a carboxylic acid group but differs in aromaticity and ring size, leading to distinct electronic profiles. Such differences may render pyrimidines more suitable for targeting enzymes like dihydrofolate reductase .

Synthetic and Stability Considerations: The methyl ester in is likely synthesized via esterification of the carboxylic acid precursor. Its lipophilicity suggests utility in prodrug strategies, where hydrolysis in vivo would release the active acid form . Safety data for 6-methyl-1,2,3,4-tetrahydroquinoline () highlights precautions for inhalation and skin contact, underscoring the need for rigorous handling protocols for amine-containing analogs .

Actividad Biológica

2-Methyl-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride (CAS Number: 2138256-24-1) is a compound of interest due to its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article compiles findings from various studies to elucidate its biological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C11H14ClNO2

- Molecular Weight : 227.69 g/mol

- CAS Number : 2138256-24-1

Biological Activity Overview

The biological activity of 2-Methyl-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride has been evaluated in several contexts:

Table 1: Summary of Biological Activities

| Activity Type | Cell Lines/Organisms | IC50 Values (µM) | Observations |

|---|---|---|---|

| Antiproliferative | A2780 (Ovarian Carcinoma) | 4.1 | Significant cytotoxicity observed |

| HeLa (Cervical Carcinoma) | 3.5 | Induces apoptosis via ROS generation | |

| HT-29 (Colorectal Adenocarcinoma) | 5.0 | Effective against drug-resistant variants | |

| Antimicrobial | Various Microbial Strains | Not specified | Potential activity noted in related compounds |

Detailed Mechanistic Insights

The biological mechanisms underlying the activity of 2-Methyl-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride include:

- Induction of Oxidative Stress : The elevation of ROS levels leads to increased apoptosis in cancer cells. This mechanism is particularly relevant in the context of cancer therapy where oxidative stress can selectively target malignant cells while sparing normal cells .

- Cell Cycle Arrest : The compound has been shown to affect various phases of the cell cycle, potentially leading to cell cycle arrest and subsequent apoptosis in sensitive cell lines .

Future Directions and Applications

Given its promising biological activities, further research is warranted to explore:

- In Vivo Efficacy : Animal studies to evaluate the therapeutic potential and safety profile.

- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.

- Formulation Development : Exploring delivery mechanisms that enhance bioavailability and efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.